Levosemotiadil fumarate

Description

Contextualization within Medicinal Chemistry and Pharmacology

Levosemotiadil (B1675184) is the levorotatory (S)-enantiomer of the racemic compound semotiadil (B55868). idrblab.netnih.gov It belongs to the benzothiazine class of chemical compounds. nih.gov In the realm of pharmacology, levosemotiadil fumarate (B1241708) is classified as an anti-arrhythmic agent. nih.govjst.go.jp Its mechanism of action is characterized by the blockade of multiple ion channels, including sodium, calcium, and potassium channels. idrblab.net This multi-channel antagonism places it within a complex category of cardiac drugs that influence the electrophysiological properties of the heart by affecting the various phases of the cardiac action potential. nih.govnih.gov The compound's structure includes a benzothiazine core, which is central to its pharmacological activity. nih.gov

The fumarate salt form enhances the compound's solubility and stability for research and development purposes. Fumaric acid itself is a well-known component in pharmaceutical formulations. nih.gov The study of enantiomers like levosemotiadil is significant in medicinal chemistry, as different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Historical Trajectory of Research and Development

The development of levosemotiadil fumarate, also known by the developmental codes SA-3212 or SD-3212, was undertaken by Santen Pharmaceutical Co., Ltd. nih.govwikipedia.org Santen, a Japanese pharmaceutical company founded in 1890, has a long history, initially in over-the-counter medicines and later specializing in ophthalmology. wikipedia.orgsanten.comsanten.com However, the company also ventured into other therapeutic areas, including cardiovascular medicine.

Research into this compound positioned it as a potential treatment for cardiac arrhythmias. idrblab.netnih.gov The compound progressed through preclinical studies and entered into clinical development. However, the investigation of this compound for the treatment of arrhythmias was discontinued (B1498344) after reaching Phase II clinical trials in Japan. researchgate.net

Significance as a Research Compound in Preclinical Science

Despite its discontinuation from clinical development, this compound remains a significant compound in the context of preclinical cardiovascular research. Its primary importance lies in its multi-channel blocking properties. This characteristic makes it a valuable tool for scientists studying the complex mechanisms underlying cardiac arrhythmias. idrblab.netresearchgate.net

By interacting with multiple ion channels, levosemotiadil allows researchers to investigate the simultaneous modulation of different ionic currents and their combined effect on cardiac electrophysiology. This is particularly relevant for understanding arrhythmias that are not susceptible to drugs with a single-channel target. Preclinical studies using animal models, for instance, have utilized levosemotiadil to explore the prevention of lethal arrhythmias like ventricular fibrillation. idrblab.netresearchgate.net These investigations provide insights into the fundamental electrophysiological processes that can lead to life-threatening cardiac events.

The compound also serves as a reference for the development of new anti-arrhythmic drugs with tailored channel-blocking profiles. The data generated from preclinical research on levosemotiadil contribute to the broader understanding of structure-activity relationships in the benzothiazine class of compounds and the pharmacological approach of multi-channel blockade in cardiology. scispace.com

Detailed Research Findings

Preclinical investigations have provided specific data on the electrophysiological and anti-arrhythmic effects of levosemotiadil and its racemate, semotiadil.

In Vitro Research Findings

The primary mechanism of action identified in in vitro studies is the blockade of cardiac ion channels. Research on the racemic mixture, semotiadil, in smooth muscle cells of the rabbit portal vein demonstrated a concentration-dependent inhibition of the voltage-dependent Ca2+ current (ICa). jst.go.jp

| Parameter | Value | Cell Type | Species | Reference |

| IC50 for ICa Inhibition (Semotiadil) | 2.0 μM | Smooth muscle cells of the portal vein | Rabbit | jst.go.jp |

This table displays the half-maximal inhibitory concentration (IC50) of semotiadil on the L-type calcium current.

Further in vitro studies have characterized levosemotiadil (SD-3212) as a potent blocker of the muscarinic acetylcholine-receptor-operated potassium current (IKACh) in guinea-pig atrial cells, in addition to its effects on sodium and calcium channels, classifying it as a Class I and IV anti-arrhythmic drug. santen.com

In Vivo Research Findings

Animal models have been crucial in evaluating the anti-arrhythmic potential of levosemotiadil. A key study in a canine model of sudden cardiac death investigated the compound's ability to prevent ventricular fibrillation (VF).

| Animal Model | Effect of Levosemotiadil | Prevention Rate | Comparator | Comparator Prevention Rate | Reference |

| Canine model of sudden cardiac death | Prevention of ventricular fibrillation | 64% (7 of 11) | Propranolol | 73% (8 of 11) | researchgate.net |

This table summarizes the in vivo efficacy of levosemotiadil in preventing ventricular fibrillation in a high-risk animal model.

The study also noted that levosemotiadil possessed approximately half the beta-blocking activity of propranolol. researchgate.net This finding underscores the compound's multi-faceted pharmacological profile.

Structure

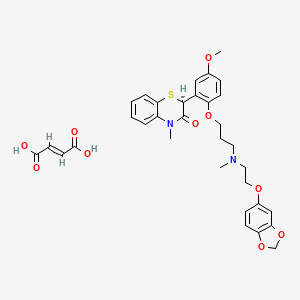

2D Structure

3D Structure of Parent

Properties

CAS No. |

116476-17-6 |

|---|---|

Molecular Formula |

C33H36N2O10S |

Molecular Weight |

652.7 g/mol |

IUPAC Name |

(2S)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-;/m0./s1 |

InChI Key |

DIEJEELGDWGUCV-NQTKYQIASA-N |

SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1C2=CC=CC=C2S[C@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |

Synonyms |

3,4-dihydro-2-(5-methoxy-2-(3-(N-methyl-N-(2-((3,4-methylenedioxy)phenoxy)ethyl)amino)propoxy)phenyl)-4-methyl-3-oxo-2H-1,4-benzothiazine levosemotiadil SA 3212 SA-3212 SD 3211 SD 3212 SD-3211 SD-3212 semotiadil semotiadil fumarate sesamodil sesamodil fumarate |

Origin of Product |

United States |

Chemical and Stereochemical Foundations for Research

Structural Classification within Benzothiazine Derivatives

Levosemotiadil (B1675184) is classified as a benzothiazine derivative. This classification is determined by its core molecular structure, which features a bicyclic system composed of a benzene (B151609) ring fused to a thiazine (B8601807) ring. The thiazine ring is a six-membered heterocycle containing both a sulfur and a nitrogen atom. In the case of Levosemotiadil, the specific scaffold is a 1,4-benzothiazine structure. This core is further substituted with other chemical groups that contribute to its pharmacological activity. The systematic IUPAC name, (S)-2-(2-(3-((2-(benzo[d] nih.govmedkoo.comdioxol-5-yloxy)ethyl)(methyl)amino)propoxy)-5-methoxyphenyl)-4-methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, precisely describes these substitutions and their positions on the benzothiazine framework. medkoo.com

Stereochemical Purity and Isomerism: The S-Enantiomer Perspective

Levosemotiadil is the (S)-enantiomer of the chiral compound semotiadil (B55868). medkoo.comnih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a left and right hand. savemyexams.com This three-dimensional arrangement arises from a chiral center within the molecule. savemyexams.comuou.ac.in According to the Cahn-Ingold-Prelog priority rules, the specific spatial arrangement of the substituents around the chiral carbon of Levosemotiadil is designated as 'S' (from the Latin Sinister for left), while its mirror image, semotiadil, is the 'R' enantiomer (Rectus for right). libretexts.org

The stereochemical purity is of high importance in pharmacology because enantiomers, despite having identical chemical formulas, can exhibit significantly different biological activities, metabolic pathways, and binding affinities to proteins. nih.govuou.ac.in Research has shown that the disposition and elimination of Levosemotiadil (the S-enantiomer) and semotiadil (the R-enantiomer) are stereoselective. nih.gov For instance, studies in perfused rat livers indicated that the hepatic elimination of the S-enantiomer was significantly less than that of the R-enantiomer. nih.gov This underscores the necessity of using a single, pure enantiomer in research to ensure that the observed effects are attributable to one specific molecular entity and not a mixture of isomers with differing activities.

| Isomer | Stereochemical Designation | Key Investigated Activity |

| Levosemotiadil | (S)-enantiomer | Antiarrhythmic (Sodium, Calcium, Potassium channel blocker) |

| Semotiadil | (R)-enantiomer | Calcium channel blocker jst.go.jp |

Fumarate (B1241708) Counterion Significance in Pharmaceutical Salt Forms for Research Applications

Levosemotiadil is formulated as a fumarate salt. medkoo.com In pharmaceutical sciences, converting a drug molecule (an active pharmaceutical ingredient or API) into a salt is a common strategy to enhance its physicochemical properties. bjcardio.co.uk For research applications, properties such as solubility, dissolution rate, and stability are critical for obtaining reliable and reproducible results. nih.gov

Levosemotiadil itself is a weakly basic compound. By reacting it with fumaric acid, a dicarboxylic acid, a salt is formed. nih.gov This salt form generally exhibits improved aqueous solubility compared to the free base. nih.govsci-hub.se Enhanced solubility is crucial for in vitro experiments and for ensuring consistent concentrations in test solutions. Fumarate is a widely used and accepted counterion in the pharmaceutical industry for creating salts of basic drugs. bjcardio.co.uknih.gov The selection of the fumarate counterion can influence the crystalline structure of the solid compound, which in turn affects its stability and handling properties, making it more suitable for the rigors of laboratory research. rsc.org

Synthetic Methodologies and Chemical Modification Studies

Synthetic Pathways and Reaction Mechanisms

The synthesis of Levosemotiadil (B1675184), and its racemate Semotiadil (B55868), is centered around the construction of the core 2-aryl-2H-1,4-benzothiazin-3(4H)-one heterocyclic system. Several synthetic strategies have been developed, primarily involving the reaction of 2-aminothiophenol (B119425) with various precursors to form the benzothiazine ring, followed by the introduction of the characteristic side chain.

One of the common pathways to the racemic mixture, Semotiadil, involves the reaction of 2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one with a suitable halo-alkoxy-amine derivative. A key intermediate, 2-[2-(3-bromopropoxy)-5-methoxyphenyl]-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, is synthesized by reacting the initial benzothiazinone with 1-bromo-3-chloropropane (B140262) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). drugfuture.com This intermediate is then condensed with N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine, often facilitated by sodium iodide and sodium bicarbonate in DMF, to yield the final Semotiadil base. drugfuture.com The fumarate (B1241708) salt is subsequently formed by treatment with fumaric acid.

Another approach involves the initial synthesis of the 1,4-benzothiazine core through the reaction of 2-aminobenzenethiols with compounds like ethyl 2-chloroacetoacetate. openmedicinalchemistryjournal.com Microwave-assisted synthesis has also been explored to create optically active N-substituted 2-methyl-2H-benzo[b] Current time information in Bangalore, IN.nih.govthiazin-3(4H)-ones, highlighting modern synthetic efforts to improve efficiency and stereocontrol. researchgate.net

The reaction mechanism for the formation of the benzothiazine ring typically involves the nucleophilic attack of the thiol group of 2-aminothiophenol on an electrophilic carbon, followed by an intramolecular cyclization via the amino group. The subsequent N-alkylation and etherification steps to build the side chain proceed through standard nucleophilic substitution reactions.

Strategies for Derivatization and Analog Synthesis

The exploration of the structure-activity relationships (SAR) of Semotiadil and Levosemotiadil has prompted the synthesis of various derivatives and analogs. These studies have primarily focused on modifications of the phenyl ring, the benzothiazine core, and the amino-alkoxy side chain.

For instance, analogs with different substituents on the phenyl ring attached to the C2 position of the benzothiazine nucleus have been synthesized to evaluate the impact on calcium antagonistic activity. wiley.com Similarly, modifications to the N-methyl group and the terminal benzodioxole moiety of the side chain have been investigated to understand their role in receptor binding and pharmacological effect. wiley.com

The synthesis of these analogs often follows similar synthetic pathways to the parent compound, utilizing appropriately substituted starting materials. For example, to create analogs with different alkoxy groups at the 5-position of the phenyl ring, the corresponding substituted 2-hydroxyphenyl derivatives would be used as starting materials. wiley.com The synthesis of fecal metabolites of Semotiadil has also been undertaken to understand its metabolic fate, which involves modifications such as demethylation and hydroxylation. wiley.com

A notable derivatization is the synthesis of a carbon-11 (B1219553) labeled version of Semotiadil, ([11C]semotiadil), for use in positron emission tomography (PET) studies. This was achieved by N-methylation of the corresponding nor-derivative using [11C]methyl iodide, demonstrating a specific and rapid derivatization for imaging applications. nih.gov

Stereoselective Synthesis Approaches and Their Impact on Research Compound Purity

The distinct pharmacological profiles of the (S)-enantiomer (Levosemotiadil) and the (R)-enantiomer necessitate stereoselective synthetic methods to obtain enantiomerically pure Levosemotiadil. Two primary strategies have been employed: stereoselective synthesis and chiral resolution of the racemic mixture.

Stereoselective synthesis aims to create the desired enantiomer directly. One reported method utilizes a chiral auxiliary. This approach involves reacting an appropriate precursor with a chiral molecule to guide the stereochemical outcome of a key reaction step, followed by the removal of the auxiliary. For the synthesis of (R)-2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, a key intermediate for the (R)-enantiomer of Semotiadil, a chiral auxiliary is employed, which is later removed by treatment with calcium borohydride (B1222165) or sodium borohydride. drugfuture.com A similar strategy can be envisioned for the synthesis of the (S)-enantiomer, Levosemotiadil.

The more common approach involves the synthesis of the racemic Semotiadil followed by chiral separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. csfarmacie.cznih.gov The principle behind this separation is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and allowing for their isolation. csfarmacie.cz The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

The purity of the final research compound is paramount, and stereochemical purity is a critical aspect for chiral drugs like Levosemotiadil. The presence of the unwanted (R)-enantiomer could lead to different pharmacological effects or side effects. Therefore, the development of analytical methods to accurately determine the enantiomeric excess is crucial. High-performance frontal analysis (HPFA) has been developed as an online HPLC method to determine the unbound concentrations of Semotiadil and Levosemotiadil, allowing for the enantioselective investigation of their properties. researchgate.net This highlights the importance of advanced analytical techniques in ensuring the high purity of the final research compound.

Mechanistic Molecular and Cellular Pharmacology

Identification and Characterization of Molecular Targets

Levosemotiadil's primary molecular targets are voltage-gated ion channels, which are crucial for regulating the membrane potential of excitable cells. kegg.jppatsnap.com Its antiarrhythmic properties stem from its ability to block sodium, calcium, and potassium channels. medkoo.com

Modulation of Voltage-Gated Sodium Channels

Levosemotiadil (B1675184) acts as a blocker of voltage-gated sodium channels (NaV). medchemexpress.commedchemexpress.com Blockade of these channels is a well-established mechanism for antiarrhythmic drugs, as it can control pathological firing patterns in conditions like cardiac arrhythmias. nih.gov Photoaffinity labeling studies using an azidophenyl derivative of (S)-semotiadil on Na+ channel preparations from rat brains and porcine hearts have provided insights into the binding site. These studies revealed that fragments of the brain and cardiac Na+ channels located within the regions including domain IV segment 6 (IVS6) are involved in the interaction. patsnap.com

Effects on Voltage-Gated Calcium Channels, including L-type Ca2+ Currents

A significant aspect of levosemotiadil's pharmacology is its role as a calcium channel antagonist. medchemexpress.comtargetmol.comnih.gov Voltage-gated calcium channels (CaV) are vital for cardiovascular function, regulating calcium influx into smooth muscle and cardiac cells. ptglab.com Levosemotiadil inhibits L-type Ca2+ currents (ICa,L), which are critical for excitation-contraction coupling in cardiac muscle. scispace.comjst.go.jp This inhibition of calcium influx contributes to its therapeutic effects. nih.govptglab.com The presence of Ca2+ is an important factor in the binding of ligands to these channels. scispace.com

Elucidation of Intracellular Signaling Pathways

While direct and extensive research on levosemotiadil's specific modulation of intracellular signaling pathways like MAPK, cAMP, and cGMP-PKG is not prominently detailed in the provided search results, the known actions of this compound on ion channels suggest indirect effects on these cascades.

Calcium signaling is intrinsically linked to the function of the other signaling pathways. By blocking voltage-gated calcium channels, levosemotiadil directly alters intracellular calcium concentrations. scispace.comjst.go.jp This modulation of calcium levels can, in turn, influence calcium-dependent signaling cascades that are crucial in both cardiac myocytes and vascular smooth muscle cells. ptglab.commdpi.com

The nitric oxide (NO)-cGMP-PKG signaling pathway is a key regulator of vascular smooth muscle relaxation and platelet function. cusabio.comuniroma1.itmdpi.com While a direct link between levosemotiadil and this pathway is not established in the search results, drugs that alter vascular tone often interact with such signaling systems. For instance, the NO-cGMP-PKG pathway can activate the ERK/MAPK signaling cascade, suggesting a potential for crosstalk between these pathways. nih.gov

Ligand-Target Interactions and Binding Kinetics in Isolated Systems

The interaction between a drug and its target is a dynamic process characterized by binding kinetics, including association and dissociation rates, which are crucial for drug efficacy and selectivity. nih.govuniversiteitleiden.nl For levosemotiadil, photoaffinity labeling has been instrumental in identifying the binding regions on sodium channels. patsnap.com Specifically, the IVS6 region of both brain and cardiac sodium channels has been implicated as the recognition site for (S)-semotiadil. patsnap.com

The affinity of a ligand for its target can be quantified by the equilibrium dissociation constant (KD), with a smaller KD indicating a tighter interaction. units.it While specific KD values for levosemotiadil with its various channel targets are not provided in the search results, the dose-dependent inhibition observed in in vitro studies suggests a specific and concentration-dependent binding interaction. scispace.com The study of binding kinetics provides a more detailed understanding of the drug-target interaction beyond simple affinity measurements. units.itnih.gov

In Vitro Pharmacological Profiling in Isolated Cell and Tissue Models

The pharmacological effects of levosemotiadil have been characterized in various in vitro models, particularly those relevant to its cardiovascular applications.

In isolated cardiac myocytes , levosemotiadil has been shown to inhibit L-type Ca2+ currents. scispace.comjst.go.jp This action is fundamental to its antiarrhythmic properties, as these currents are central to the cardiac action potential and contractility. frontiersin.orgnih.gov In vitro platforms using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are increasingly used for cardiotoxicity screening and to understand the mechanisms of ion channel-blocking drugs. nih.govnih.gov

In isolated vascular smooth muscle cells (VSMCs) , the effects of calcium channel antagonists like levosemotiadil are critical for inducing vasodilation. nih.gov The inhibition of calcium influx into VSMCs leads to relaxation of the blood vessel walls. ptglab.com Studies on rabbit portal vein smooth muscle cells have demonstrated the inhibitory effects of semotiadil (B55868), the racemate of levosemotiadil, on voltage-dependent Ca2+ currents. jst.go.jp In vitro models of vascular tissue, such as incubated porcine coronary arteries, provide a valuable tool for pharmacological studies of compounds affecting vascular smooth muscle. nih.gov The fate of VSMCs, including proliferation and migration, is a key factor in vascular remodeling and diseases like atherosclerosis. frontiersin.org

Interactive Data Table: In Vitro Effects of Levosemotiadil and Related Compounds

| Compound | Cell/Tissue Model | Target/Effect | Finding |

| Levosemotiadil | Cardiac Myocytes | L-type Ca2+ currents (ICa,L) | Dose-dependent inhibition. scispace.com |

| Levosemotiadil | Cardiac Myocytes | Voltage-gated Na+ channels (INa) | Dose-dependent inhibition. scispace.com |

| (S)-[3H]-D51-4700 (azidophenyl derivative of (S)-semotiadil) | Rat brain and porcine heart Na+ channel preparations | Na+ channel binding site | Binds to fragments within the IVS6 region. patsnap.com |

| Semotiadil | Rabbit portal vein smooth muscle cells | Voltage-dependent Ca2+ current (ICa) | Inhibition of ICa. jst.go.jp |

Preclinical Pharmacodynamics and Efficacy in Animal Disease Models

Evaluation in Animal Models of Cardiac Arrhythmias (e.g., Ventricular Fibrillation Models)

The antiarrhythmic potential of levosemotiadil (B1675184) has been assessed in canine models of ventricular fibrillation (VF), a life-threatening cardiac arrhythmia. In a study involving high-risk conscious dogs with a healed myocardial infarction, a model known to be susceptible to VF during the interplay of acute myocardial ischemia and exercise, levosemotiadil demonstrated significant antifibrillatory efficacy. The administration of levosemotiadil prevented ventricular fibrillation in 64% of these high-risk animals. This canine model of sudden cardiac death is considered a valuable tool for evaluating potential antiarrhythmic therapies due to its clinical relevance.

Assessment of Electrophysiological Effects in In Vivo Animal Systems (e.g., Rabbit and Canine Cardiac Models)

The electrophysiological properties of levosemotiadil (also referred to as SD-3212) have been explored in both rabbit and canine cardiac models, providing a detailed understanding of its mechanism of action at the cellular level.

In studies on rabbit hearts, both in vivo and in vitro, levosemotiadil has demonstrated notable electrophysiological effects. Research on isolated guinea pig and rabbit hearts has shown that related compounds can influence the action potential characteristics. Specifically, in isolated guinea pig ventricular muscles, SD-3212 was found to decrease the maximum upstroke velocity and the plateau phase of the action potential in a manner dependent on the concentration.

In canine models, the effects of levosemotiadil have been investigated in the context of atrial flutter. These studies have provided data on how the compound alters the electrophysiological characteristics of atrial action potentials. While specific quantitative data from these studies are detailed in specialized publications, the general findings indicate that levosemotiadil modifies ion channel function, which is consistent with its classification as a class IV antiarrhythmic agent. The rabbit heart is considered a suitable model for testing electrophysiologic safety due to similarities in ion current distribution and action potential configuration with the human heart.

Table 1: Summary of Preclinical Electrophysiological Effects of Levosemotiadil

| Animal Model | Preparation | Key Findings |

| Rabbit | In vivo and in vitro hearts | Alteration of action potential characteristics. |

| Guinea Pig | Isolated ventricular muscle | Concentration-dependent reduction of the maximum upstroke velocity and plateau phase of the action potential. |

| Canine | Atrial flutter model | Modification of atrial action-potential characteristics. |

Investigation of Vasodilatory Properties in Preclinical Circulatory Models

The vasodilatory actions of the related compound, semotiadil (B55868) (SD-3211), have been demonstrated in preclinical canine models. In anesthetized, open-chest dogs, intravenous administration of SD-3211 resulted in a dose-dependent increase in both coronary and vertebral artery blood flow, which occurred concurrently with a decrease in blood pressure. These findings are indicative of vasodilation in these specific arterial beds. The tissue selectivity of SD-3211 for vasculature over cardiac tissues has been characterized as intermediate between that of diltiazem (B1670644) and nicardipine.

Table 2: Vasodilatory Effects of Semotiadil (SD-3211) in Anesthetized Dogs

| Vascular Bed | Effect on Blood Flow |

| Coronary Artery | Dose-dependent increase |

| Vertebral Artery | Dose-dependent increase |

Exploration of Other Potential Preclinical Pharmacological Activities (e.g., Antiplatelet Activity)

Beyond its primary cardiovascular effects, the antiplatelet activity of semotiadil fumarate (B1241708) (SD-3211) has been investigated. As a calcium antagonist, it was examined for its ability to inhibit platelet aggregation induced by various agonists. nih.gov In in vitro studies using blood from healthy volunteers and hypertensive patients, semotiadil demonstrated a dose-dependent inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid (AA), and platelet-activating factor (PAF). nih.gov

The antiaggregatory potency of semotiadil was found to be comparable to other calcium channel blockers, with the rank order of potency being diltiazem, semotiadil, amlodipine, and nifedipine. nih.gov The inhibitory effect was not significantly affected by the incubation period, and there was no difference in the effects on platelets from healthy individuals versus those with hypertension. nih.gov These findings suggest that semotiadil possesses potent antiplatelet activity. nih.gov

Table 3: Comparative Antiplatelet Potency of Calcium Antagonists

| Compound | Relative Antiaggregatory Potency |

| Diltiazem | 1 |

| Semotiadil | 2 |

| Amlodipine | 3 |

| Nifedipine | 4 |

Methodological Considerations for Translational Preclinical Efficacy Model Selection

The translation of preclinical findings to clinical applications is a critical challenge in drug development. The selection of appropriate animal models is a key determinant of translational success.

For cardiovascular research, and specifically for assessing antiarrhythmic drugs, a variety of animal models are utilized, each with its own set of advantages and limitations. nih.gov Rodents, such as mice and rats, are often used in the initial stages due to their genetic tractability and short lifecycles, which are useful for studying molecular mechanisms. researchgate.net However, there are significant differences in cardiac physiology between rodents and humans, which can limit the predictive value of these models. ahajournals.org

Larger animal models, including dogs, pigs, sheep, and goats, have cardiovascular systems that more closely resemble that of humans in terms of heart size, electrophysiology, and hemodynamics. nih.gov The canine model has been historically important in cardiac arrhythmia research and has proven useful in identifying factors that contribute to ventricular fibrillation and for evaluating antiarrhythmic therapies. nih.gov The pig model is often preferred for translational work due to its anatomical and physiological similarities to humans. nih.govmdpi.com Sheep models are also valuable, particularly for studying structural heart changes. nih.gov

The choice of a specific animal model for evaluating a compound like levosemotiadil depends on the research question. For studying ventricular fibrillation, the canine model of sudden cardiac death has shown to be effective. nih.gov For electrophysiological studies, both rabbit and canine models offer valuable insights. ahajournals.org When investigating vasodilatory properties, canine models have been successfully employed. nih.gov

Ultimately, a multi-species approach, integrating data from both small and large animal models, is often necessary to build a comprehensive preclinical profile of a new cardiovascular drug and to increase the likelihood of successful clinical translation. nih.govresearchgate.net

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution Characteristics in Preclinical Organisms

The initial phase of preclinical pharmacokinetic assessment involves understanding how a drug is absorbed into the systemic circulation and subsequently distributed to various tissues and organs. nih.govnih.gov These studies are typically conducted in various animal models, such as rodents (rats, mice) and non-rodents (dogs, pigs), to gather data on the rate and extent of absorption and the pattern of distribution. medicilon.com

For a drug to be orally active, it must be absorbed from the gastrointestinal tract. This process is influenced by the compound's physicochemical properties, such as its solubility and permeability. drug-dev.com Preclinical studies evaluate these parameters using both in vitro models, like Caco-2 cell permeability assays, and in vivo pharmacokinetic studies following oral administration. srce.hr

Following absorption, a drug distributes from the bloodstream to various tissues. Tissue distribution studies, often utilizing radiolabelled compounds in animal models, are crucial for identifying potential target tissues for therapeutic action or toxicity. These studies help determine if the drug accumulates in specific organs and whether it can penetrate biological barriers like the blood-brain barrier. mdpi.com While specific data on the absorption and tissue distribution of Levosemotiadil (B1675184) in preclinical species are not extensively detailed in publicly available literature, these fundamental studies are a mandatory component of preclinical development programs to understand the compound's disposition. taylorfrancis.com

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Biotransformation, or drug metabolism, is a critical process that converts drug molecules into metabolites, which are typically more water-soluble and easier to eliminate. srce.hr Understanding the metabolic pathways is essential for characterizing the drug's clearance mechanism and identifying any pharmacologically active or potentially toxic metabolites. nih.gov The liver is the primary site of drug metabolism, involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. srce.hr

Preclinical studies on the racemate, Semotiadil (B55868) fumarate (B1241708), in rats provide significant insight into the likely metabolic pathways for Levosemotiadil. After oral administration of radiolabeled Semotiadil fumarate to rats, a comprehensive analysis of biliary metabolites was conducted. The primary metabolic route was found to be extensive oxidation at various positions on the molecule, followed by conjugation. nih.gov

The initial step involves several types of oxidative reactions:

Ring-opening of the methylenedioxy ring.

O-demethylation of the methoxybenzene group.

Hydroxylation of the aromatic ring.

Aromatic N-demethylation . nih.gov

Following these Phase I oxidative modifications, the resulting phenolic intermediates undergo Phase II metabolism, specifically O-glucuronidation, to form more polar glucuronide conjugates that can be readily excreted. nih.gov Five major biliary metabolites were identified as phenolic O-glucuronides. nih.gov This indicates that in the rat, the metabolism of the Semotiadil moiety is a multi-step process involving several key enzymatic pathways.

Table 1: Identified Metabolic Reactions for Semotiadil in Rats

| Metabolic Phase | Reaction Type | Description |

| Phase I | Oxidation | Ring-opening of the methylenedioxy ring |

| Oxidation | O-demethylation of the methoxybenzene group | |

| Oxidation | Aromatic ring hydroxylation | |

| Oxidation | Aromatic N-demethylation | |

| Phase II | Conjugation | O-glucuronidation of phenolic metabolites |

Data derived from studies on the racemate, Semotiadil, in rats. nih.gov

Elimination Mechanisms in Preclinical Models

Elimination studies determine the routes and rates at which a drug and its metabolites are removed from the body, typically via urine and feces. medicilon.com This information is vital for understanding the drug's half-life and potential for accumulation.

In preclinical studies with Semotiadil fumarate in rats, the primary route of elimination was identified. Following oral administration of ¹⁴C-labeled Semotiadil fumarate, it was observed that 81.3% of the administered radioactivity was excreted into the bile. nih.gov This finding strongly suggests that biliary excretion is the predominant elimination pathway for the compound and its metabolites in this species. The high percentage of biliary excretion is consistent with the extensive hepatic metabolism observed, where the parent compound is converted into polar glucuronide conjugates that are actively transported into the bile. nih.govnih.gov While renal excretion also contributes to the elimination of drugs, for Semotiadil in rats, it appears to be a minor pathway compared to the extensive biliary clearance. nih.govnih.gov

Protein Binding Characteristics (e.g., Human Serum Albumin, Alpha-1-Acid Glycoprotein (B1211001) Binding)

The binding of a drug to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP), significantly influences its pharmacokinetic profile. nih.gov Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with pharmacological targets, and be cleared from the body. Levosemotiadil, the S-isomer of Semotiadil, exhibits strong and enantioselective binding to both HSA and AGP. scispace.com

Studies using high-performance frontal analysis revealed that the binding affinity differs between the two major plasma proteins. HSA demonstrates a higher binding affinity for the S-isomer (Levosemotiadil) compared to its R-isomer antipode (Semotiadil). scispace.com Conversely, human AGP binds the R-isomer more strongly. scispace.com

Table 2: Protein Binding Parameters for Levosemotiadil and Semotiadil

| Protein | Isomer with Higher Affinity | Binding Affinity Constant (K) for AGP | Number of Binding Sites (n) on AGP | Unbound Fraction in Human Plasma |

| Human Serum Albumin (HSA) | Levosemotiadil (S-isomer) | Not Specified | Not Specified | < 1% |

| Alpha-1-Acid Glycoprotein (AGP) | Semotiadil (R-isomer) | 2.59 x 10⁷ M⁻¹ (S-isomer) | 0.74 (S-isomer) | < 1% |

| 3.17 x 10⁷ M⁻¹ (R-isomer) | 0.74 (R-isomer) |

Data sourced from studies using high-performance frontal analysis. scispace.comjci.org

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies in Preclinical Pharmacokinetic Studies

In Vitro-In Vivo Extrapolation (IVIVE) is a mathematical modeling approach used in pharmacology and toxicology to predict the in vivo pharmacokinetic behavior of a drug from in vitro experimental data. tandfonline.commdpi.com This methodology is a cornerstone of modern drug development, aiming to reduce reliance on extensive animal testing and to better anticipate human pharmacokinetics. nih.gov

The IVIVE process typically involves several steps. First, in vitro assays are conducted using systems like liver microsomes or hepatocytes to determine key metabolic parameters, such as the intrinsic clearance (CLint) of the compound. nuvisan.com These in vitro systems contain the primary drug-metabolizing enzymes. srce.hr The data obtained, along with other parameters like plasma protein binding and blood-to-plasma ratio, are then integrated into physiologically based pharmacokinetic (PBPK) models. tandfonline.commdpi.com These models mathematically simulate the absorption, distribution, metabolism, and excretion processes within the body to predict in vivo outcomes like hepatic clearance, bioavailability, and drug concentration-time profiles. mdpi.com

While IVIVE is a powerful tool, its predictive accuracy can be influenced by many factors, including the complexity of the drug's metabolic pathways and the potential for inter-species differences in enzyme activity. srce.hrgoogleapis.com Although no specific IVIVE studies for Levosemotiadil have been published, the application of such methods is a standard practice in preclinical development to bridge the gap between in vitro findings and in vivo performance, ultimately guiding the design of clinical studies. mdpi.com

Structure Activity Relationship Sar and Rational Drug Design

Systematic SAR Studies of Levosemotiadil (B1675184) Fumarate (B1241708) and its Analogs

Systematic structure-activity relationship (SAR) studies have been crucial in optimizing the pharmacological profile of Levosemotiadil. Research has focused on modifying various parts of the molecule, including the benzothiazine core, the N-methyl group, the aminoalkyl side chain, and the phenyl ring substituent, to understand their influence on calcium channel blocking activity.

A key study on a series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines, which are close analogs of Levosemotiadil, has provided significant insights into the SAR of this class of compounds. acs.org The primary findings from these studies can be summarized as follows:

The Aminoalkyl Side Chain: The nature of the amino group and the length of the alkyl chain are critical for activity. Tertiary amines generally show higher potency than secondary amines. The length of the propoxy chain connecting the phenyl ring and the nitrogen atom is optimal for high activity.

The Phenyl Ring Substituents: The methoxy (B1213986) group at the 5-position of the phenyl ring is a key feature. Its replacement or repositioning often leads to a decrease in activity.

The Benzothiazine Core: The integrity of the 1,4-benzothiazine-3-one core is essential for activity. Modifications to this heterocyclic system typically result in a significant loss of potency.

Stereochemistry: The (S)-configuration at the C2 position of the benzothiazine ring, as found in Levosemotiadil, is preferred for higher activity compared to the (R)-enantiomer.

The following table presents data from SAR studies on analogs of Levosemotiadil, illustrating the impact of structural modifications on their calcium channel antagonistic activity.

| Compound ID | R1 | R2 | n | X | Relative Potency (%) |

| Levosemotiadil | CH₃ | -CH₂CH₂-O-Ar | 3 | S | 100 |

| Analog 1 | H | -CH₂CH₂-O-Ar | 3 | S | 45 |

| Analog 2 | CH₃ | -CH₂CH₂-O-Ar | 2 | S | 60 |

| Analog 3 | CH₃ | -CH₂CH₂-O-Ar | 4 | S | 75 |

| Analog 4 | CH₃ | -CH₂CH₂-O-Ar | 3 | SO | 20 |

| Analog 5 | CH₃ | -CH₂CH₂-Ar | 3 | S | 30 |

| Ar represents the benzodioxol-5-yloxy)ethyl moiety. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in the rational design of benzothiazine-based calcium channel blockers. researchgate.netijnrd.org QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are then used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. idrblab.net

For benzothiazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. researchgate.netmoldiscovery.com These studies typically involve the following steps:

Data Set Selection: A series of structurally related benzothiazine analogs with their experimentally determined biological activities (e.g., IC50 values for calcium channel blockade) is compiled.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the calculated descriptors with the biological activities. The predictive power of the model is rigorously validated using techniques like leave-one-out cross-validation and external test sets. ijnrd.org

Ligand-Based and Structure-Based Drug Design Principles Applied to Benzothiazine Scaffolds

Both ligand-based and structure-based drug design strategies have been employed in the development and optimization of benzothiazine calcium channel blockers. nih.gov

Ligand-Based Drug Design: In the absence of a high-resolution 3D structure of the target calcium channel, ligand-based methods have been invaluable. These approaches rely on the analysis of a set of known active ligands to infer the properties of the receptor's binding site. Pharmacophore modeling is a key technique in this context. nih.gov A pharmacophore model for benzothiazine calcium channel blockers typically includes features such as:

Two aromatic regions.

A hydrogen bond acceptor feature, often corresponding to the carbonyl oxygen of the benzothiazine ring.

A hydrophobic feature.

A positively ionizable feature, representing the tertiary amine in the side chain.

These pharmacophore models serve as 3D queries for virtual screening of compound libraries to identify novel scaffolds with the potential for calcium channel blocking activity. nih.gov

Structure-Based Drug Design: While a high-resolution structure of the L-type calcium channel has been challenging to obtain, homology modeling has been used to create structural models of the diltiazem (B1670644) binding site, to which Levosemotiadil is believed to bind. acs.orgacs.org These models, in conjunction with molecular docking studies, have provided insights into the putative binding mode of Levosemotiadil and its analogs. These studies suggest that the benzothiazine core and the aromatic side chain engage in specific hydrophobic and aromatic interactions within the binding pocket, while the carbonyl oxygen and the ether linkages may form hydrogen bonds with key amino acid residues.

Application of Computational Chemistry and Molecular Modeling in Drug Discovery

Computational chemistry and molecular modeling have played a pivotal role throughout the discovery and development of Levosemotiadil and related compounds. nih.gov These techniques have been applied to:

Conformational Analysis: Understanding the preferred 3D arrangement (conformation) of the flexible side chain of Levosemotiadil is crucial for its interaction with the receptor. ethz.chdrugdesign.org Computational methods, such as molecular mechanics and quantum mechanics calculations, have been used to determine the low-energy conformations of Levosemotiadil and its analogs, providing insights into the bioactive conformation.

Molecular Docking: Docking simulations have been used to predict the binding orientation of Levosemotiadil within the putative binding site of the L-type calcium channel. europeanreview.orgbiomedpharmajournal.org These studies help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Virtual Screening: Computational methods have been used to screen large databases of chemical compounds to identify those that are predicted to bind to the target receptor, thus accelerating the discovery of new lead compounds. nih.gov

ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to reduce the attrition rate of compounds in later stages.

The integration of these computational approaches with experimental studies has created a powerful paradigm for the rational design of novel and effective calcium channel blockers based on the benzothiazine scaffold.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Quantitative Analysis and Purity Assessment (e.g., RP-HPLC, LC-MS)

Chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the quantitative analysis and purity assessment of Levosemotiadil (B1675184) fumarate (B1241708). These techniques separate Levosemotiadil from its related substances, impurities, and degradation products, allowing for precise quantification.

A specialized HPLC-based technique, High-Performance Frontal Analysis (HPFA), has been effectively utilized in the study of Levosemotiadil. chromsoc.jpresearchgate.net HPFA is a powerful tool for investigating drug-protein binding interactions, which is a critical aspect of understanding a drug's pharmacokinetic profile. chromsoc.jp In studies involving Levosemotiadil and its R-enantiomer, semotiadil (B55868), an on-line HPFA system was developed to determine the concentration of the unbound, active drug in plasma. researchgate.net This system, which couples the HPFA column with extraction and analytical columns, allows for the direct injection of plasma samples and can accurately measure unbound drug concentrations as low as 3 nM with a standard UV detector. chromsoc.jp

Such methodologies are critical for purity assessment, where they can resolve and quantify potential impurities, including the opposite enantiomer (semotiadil), synthetic precursors, or degradation products. LC-MS and LC-MS/MS combine the separation power of HPLC with the sensitive and selective detection of mass spectrometry, enabling the identification and quantification of trace-level impurities based on their mass-to-charge ratio. wikipedia.orgtechnologynetworks.com

Table 1: Illustrative RP-HPLC Method Parameters for Levosemotiadil Fumarate Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase | Gradient mixture of Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or formate (B1220265) buffer) | To elute Levosemotiadil and separate it from impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

| Detector | UV/PDA at a specific wavelength (e.g., 240 nm) | To detect and quantify the analyte based on its UV absorbance. researchgate.net |

| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. |

This table represents typical parameters for an RP-HPLC method and would require specific optimization and validation for this compound.

Spectroscopic Methods for Structural Characterization and Confirmation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. While detailed, specific spectra for Levosemotiadil are not widely available in the public domain, standard methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for this purpose. hyphadiscovery.comsciopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR would be used to identify the number and types of hydrogen atoms, their electronic environments, and their connectivity through spin-spin coupling.

¹³C NMR reveals the carbon framework of the molecule. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule, confirming the intricate structure of the 1,4-benzothiazine core and its substituents. hyphadiscovery.com These techniques are crucial for definitively assigning the structure and distinguishing it from potential isomers.

Mass Spectrometry (MS) provides information on the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to further confirm the structure by piecing together its components. wikipedia.orgtechnologynetworks.com This fragmentation pattern serves as a structural fingerprint for the molecule.

Bioanalytical Methods for Detection and Quantification in Preclinical Biological Matrices

Bioanalytical methods are developed to accurately measure the concentration of Levosemotiadil and its potential metabolites in biological fluids and tissues (e.g., plasma, serum, urine) from preclinical studies. nih.govlabmanager.com These measurements are fundamental to determining the pharmacokinetic properties of the drug candidate. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity, which allows for the detection of very low drug concentrations in complex biological matrices. technologynetworks.com

Table 2: Enantioselective Plasma Protein Binding of Levosemotiadil

| Plasma Protein | Binding Affinity Comparison | Key Finding | Reference |

| Human Serum Albumin (HSA) | Levosemotiadil binds ~3x more strongly than semotiadil. | HSA shows enantioselectivity for the S-isomer (Levosemotiadil). | chromsoc.jp |

| Alpha-1-Acid Glycoprotein (B1211001) (AGP) | Semotiadil binds ~1.2x more strongly than Levosemotiadil. | AGP shows enantioselectivity for the R-isomer (semotiadil). | chromsoc.jp |

| Human Plasma | The unbound fraction is less than 1%, with enantioselectivity similar to AGP. | AGP is the principal determinant of enantioselective binding in plasma. | chromsoc.jpresearchgate.net |

This table summarizes key research findings on the bioanalytical characterization of Levosemotiadil's protein binding.

Method Validation Frameworks for Research Applications (adapted from ICH Guidelines)

For any analytical method to be considered reliable for research and development, it must undergo a thorough validation process. labmanager.com This framework is adapted from internationally recognized standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines. ukaazpublications.comresearchgate.net The validation process demonstrates that the analytical procedure is suitable for its intended purpose. ukaazpublications.comeuropa.eu

Key validation characteristics include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. au.dk

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria (ICH/FDA Guidance) | Purpose |

| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional relationship between concentration and response. |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Guarantees the method's reproducibility. au.dk |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Confirms the method measures only the intended analyte. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lower boundary of reliable measurement. nih.gov |

| Analyte Stability | Concentration within ±15% of initial concentration under various storage conditions. | Ensures sample integrity during collection, storage, and processing. |

This table is an illustrative example based on regulatory guidance for bioanalytical method validation. europa.eueuropa.eu

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Unexplored or Complex Mechanistic Pathways

While the primary mechanism of levosemotiadil (B1675184) involves the opening of K-ATP channels, leading to cellular hyperpolarization and vasodilation, the full spectrum of its molecular interactions remains an area of active investigation. Future research should aim to dissect the more nuanced and potentially unexplored signaling pathways associated with its action.

Mitochondrial K-ATP (mitoK-ATP) Channel Selectivity: K-ATP channels are present in both the plasma membrane (sarcK-ATP) and the inner mitochondrial membrane (mitoK-ATP). researchgate.net The cardioprotective effects of K-ATP channel openers are significantly attributed to their action on mitoK-ATP channels, which helps in preserving mitochondrial function and promoting ATP production during ischemic events. mdpi.com Future preclinical studies should focus on quantifying the selectivity of levosemotiadil for mitoK-ATP versus sarcK-ATP channels. Understanding this selectivity is crucial, as specific activation of mitoK-ATP channels could offer targeted cardioprotection with fewer systemic vascular effects. researchgate.net

Interaction with Cellular Signaling Cascades: The activation of K-ATP channels does not occur in isolation. It is intricately linked with various intracellular signaling pathways. For instance, neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and signaling molecules such as nitric oxide (NO) can modulate K-ATP channel activity through cAMP and cGMP pathways, respectively. nih.gov Preclinical research could explore whether levosemotiadil's effects are modulated by or, in turn, modulate these pathways. Investigating its influence on protein kinase C (PKC) and the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which is a key regulator of antioxidant responses, could reveal novel anti-inflammatory and cytoprotective mechanisms. nih.goveuropa.eu

Downstream Effects on Gene Expression: The long-term effects of levosemotiadil on cardiac and vascular cell gene expression are largely unknown. Future studies could employ transcriptomics and proteomics to identify genes and proteins whose expression is altered following sustained levosemotiadil exposure in preclinical models. This could uncover novel mechanisms related to cardiac remodeling, angiogenesis, and cellular senescence. researchgate.net

Development and Validation of Novel Preclinical Disease Models

To better understand the therapeutic potential of levosemotiadil, the development and use of more sophisticated preclinical models are essential.

Humanized Cellular and Tissue Models: Moving beyond traditional animal models, the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offers a powerful platform. These models can be used to study the effects of levosemotiadil on human cardiac cells, including those with specific genetic mutations related to cardiovascular diseases. physiology.org

Models of Comorbidities: Ischemic heart disease often coexists with other conditions like diabetes, hypertension, or chronic kidney disease. Developing preclinical models that replicate these comorbidities is critical. For example, studying the efficacy of levosemotiadil in a model of diabetic cardiomyopathy could provide insights into its potential benefits in this patient population, where mitochondrial dysfunction is a key pathological feature. nih.gov

Advanced Imaging and Functional Assessment Models: The use of advanced imaging techniques, such as in vivo microscopy and positron emission tomography (PET), in preclinical models can provide real-time, dynamic information about the effects of levosemotiadil on coronary blood flow, myocardial metabolism, and mitochondrial function.

Table 1: Potential Preclinical Models for Future Levosemotiadil Research

| Model Type | Research Focus | Potential Insights |

| Human iPSC-Cardiomyocytes | Electrophysiology and Cardioprotection | Species-specific effects and genetic influences on drug response. |

| Diabetic Cardiomyopathy Animal Models | Mitochondrial Function and Ferroptosis | Efficacy in the context of metabolic disease and related cell death pathways. nih.gov |

| Langendorff Perfused Heart Model | Ischemia-Reperfusion Injury | Direct cardiac effects independent of systemic circulation. nih.gov |

| Chronic Constriction Injury Models | Neuropathic Pain | Analgesic potential through neuronal hyperpolarization. researchgate.net |

| Airway Hyperresponsiveness Models | Bronchodilation | Therapeutic utility in asthma and COPD. researchgate.net |

Identification of New Therapeutic Applications Based on Mechanistic Insights from Preclinical Studies

The fundamental role of K-ATP channels in regulating cellular excitability and function suggests that levosemotiadil could be repurposed for conditions beyond ischemic heart disease. researchgate.net

Neuroprotection: K-ATP channels are abundant in the central nervous system and are involved in protecting neurons from ischemic and metabolic stress. Preclinical studies in models of stroke and neurodegenerative diseases like Parkinson's or Alzheimer's could uncover a neuroprotective role for levosemotiadil. nih.gov

Asthma and COPD: K-ATP channel openers have been shown to relax airway smooth muscle, suggesting their potential as bronchodilators. researchgate.net Investigating levosemotiadil in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) could open up new therapeutic avenues for respiratory diseases. researchgate.netatsjournals.org

Metabolic Disorders: Given the role of K-ATP channels in insulin (B600854) secretion from pancreatic beta-cells, there is a potential for application in certain metabolic disorders. While channel openers can inhibit insulin secretion, selective modulation of channels in other tissues could be beneficial. For example, improving beta-cell "rest" and survival could be explored in models of type 2 diabetes. researchgate.net

Pain Management: The opening of K-ATP channels can lead to hyperpolarization of neuronal membranes, which reduces neuronal excitability. This mechanism suggests a potential role for levosemotiadil in the management of chronic and neuropathic pain. researchgate.net

Strategic Approaches for Overcoming Preclinical Development Challenges

The primary challenge for K-ATP channel openers is their potential for off-target effects, most notably systemic hypotension due to widespread vasodilation. researchgate.net

Development of Tissue-Selective Formulations: One strategy to overcome this is the development of drug delivery systems that target levosemotiadil to specific tissues, such as the heart or lungs. This could involve nanoparticle-based carriers or inhalation-based delivery for respiratory applications.

Combination Therapies: Preclinical studies could explore combining levosemotiadil with other drugs to enhance its therapeutic effects while minimizing side effects. For example, combining it with an agent that counteracts hypotension could improve its therapeutic window for cardiac applications.

Biomarker Development: Identifying biomarkers that predict the response to levosemotiadil or indicate target engagement in preclinical models would be invaluable. This could include metabolic markers, inflammatory cytokines, or specific genetic profiles that correlate with a favorable response.

Contribution of Levosemotiadil Fumarate (B1241708) Research to Fundamental Pharmacology and Ion Channel Biology

Research into levosemotiadil and similar compounds contributes significantly to our fundamental understanding of ion channel biology. physiology.org

Understanding K-ATP Channel Subtypes: Levosemotiadil can be used as a pharmacological tool to probe the distinct physiological and pathological roles of different K-ATP channel subtypes (e.g., Kir6.1/SUR1 vs. Kir6.2/SUR2A). researchgate.net Its specific binding characteristics can help in mapping the drug-binding sites on these channels.

Elucidating Structure-Activity Relationships: Studying the chemical structure of levosemotiadil and its analogues helps in defining the structure-activity relationships for K-ATP channel openers. researchgate.net This knowledge is crucial for the rational design of a new generation of more potent and selective ion channel modulators. researchgate.net

Investigating Channelopathies: Preclinical research using levosemotiadil in models of diseases caused by mutations in K-ATP channel genes (channelopathies) can provide insights into the disease mechanisms and test potential therapeutic strategies.

Q & A

Q. What established synthetic pathways exist for Levosemotiadil fumarate, and how do reaction parameters influence yield and purity?

this compound synthesis typically involves esterification reactions, such as those using ionic liquid catalysts (e.g., HSO3-pmimHSO4) to optimize monoester formation. Key parameters include reaction temperature (80–120°C), molar ratios of reactants (e.g., 1:1.5 fumaric acid to alcohol), and catalyst loading (5–15% w/w). Yield optimization often employs response surface methodology (RSM) to model interactions between variables like time and temperature . For purity, post-synthesis purification via recrystallization or column chromatography is standard.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm structural integrity, with chemical shifts aligned to fumarate moieties (e.g., δ 6.6–6.8 ppm for vinyl protons).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity (>95%) and quantify degradation products.

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 281.31) .

Q. What are the primary pharmacological targets of this compound in cardiovascular research?

this compound acts on calcium channels in cardiac cells, modulating adrenergic signaling pathways (e.g., KEGG Pathway hsa04261). Validation involves receptor-binding assays (e.g., competitive displacement of radiolabeled dihydropyridines) and functional studies measuring ion flux in isolated cardiomyocytes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue-specific effects. Strategies include:

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations using LC-MS/MS to correlate exposure with effect.

- Ex Vivo Models: Use perfused organs (e.g., Langendorff heart) to bridge in vitro and in vivo data.

- Multi-Omics Integration: Combine transcriptomic and proteomic data to identify compensatory pathways in vivo .

Q. What experimental designs optimize dose-response studies for this compound’s therapeutic window?

- Nonlinear Regression Models: Fit sigmoidal curves (Hill equation) to determine EC50/IC50 values.

- Safety Margins: Compare therapeutic (EC50) and toxic (LD50) doses in parallel assays.

- Negative Controls: Include vehicle-only and reference compounds (e.g., nifedipine) to validate assay specificity .

Q. How can computational modeling predict this compound’s metabolic pathways?

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or CypReact to identify cytochrome P450 (CYP) oxidation sites.

- Metabolite Validation: Confirm predicted metabolites (e.g., hydroxylated derivatives) via tandem MS/MS in hepatocyte incubations .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

- Quality-by-Design (QbD): Define critical quality attributes (CQAs) such as particle size and crystallinity.

- Process Analytical Technology (PAT): Implement real-time HPLC monitoring to adjust parameters during synthesis.

- Statistical Control Charts: Track variability in purity (>95%) and yield (±5%) across batches .

Methodological Best Practices

- Data Reporting: Follow ICH guidelines for stability studies (e.g., forced degradation under heat/humidity) and report IC50 values with 95% confidence intervals .

- Statistical Rigor: Use ANOVA for multi-group comparisons and Bonferroni correction for multiple hypothesis testing .

- Reproducibility: Include detailed supplemental materials (e.g., NMR spectra, raw HPLC chromatograms) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.